molecular formula C20H27N3O3 B12699512 Benzenamine, 5-(4,5-dihydro-2-oxazolyl)-N,N-dimethyl-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)- CAS No. 105639-18-7

Benzenamine, 5-(4,5-dihydro-2-oxazolyl)-N,N-dimethyl-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)-

Katalognummer: B12699512
CAS-Nummer: 105639-18-7
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: GAPHJWKZCXHWPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, 5-(4,5-dihydro-2-oxazolyl)-N,N-dimethyl-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)- is a complex organic compound with a unique structure that combines elements of benzenamine, oxazole, and isoxazole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, 5-(4,5-dihydro-2-oxazolyl)-N,N-dimethyl-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Benzenamine, 5-(4,5-dihydro-2-oxazolyl)-N,N-dimethyl-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)- has several scientific research applications:

Wirkmechanismus

The mechanism by which Benzenamine, 5-(4,5-dihydro-2-oxazolyl)-N,N-dimethyl-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological and chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets Benzenamine, 5-(4,5-dihydro-2-oxazolyl)-N,N-dimethyl-2-((5-(3-methyl-5-isoxazolyl)pentyl)oxy)- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

105639-18-7

Molekularformel

C20H27N3O3

Molekulargewicht

357.4 g/mol

IUPAC-Name

5-(4,5-dihydro-1,3-oxazol-2-yl)-N,N-dimethyl-2-[5-(3-methyl-1,2-oxazol-5-yl)pentoxy]aniline

InChI

InChI=1S/C20H27N3O3/c1-15-13-17(26-22-15)7-5-4-6-11-24-19-9-8-16(14-18(19)23(2)3)20-21-10-12-25-20/h8-9,13-14H,4-7,10-12H2,1-3H3

InChI-Schlüssel

GAPHJWKZCXHWPB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC(=C1)CCCCCOC2=C(C=C(C=C2)C3=NCCO3)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.